molecular formula C25H26F5NO8 B1526763 ALD-PEG4-OPFP CAS No. 1324007-10-4

ALD-PEG4-OPFP

Cat. No.: B1526763
CAS No.: 1324007-10-4
M. Wt: 563.5 g/mol
InChI Key: NHBPGMASABKYSZ-UHFFFAOYSA-N
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Description

ALD-PEG4-OPFP is a complex organic compound characterized by its unique structure, which includes a pentafluorophenyl group and a formylphenylformamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALD-PEG4-OPFP typically involves multiple steps, starting with the preparation of key intermediates such as 2,3,4,5,6-pentafluorophenylacetic acid and 4-formylphenylformamide. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ALD-PEG4-OPFP can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

ALD-PEG4-OPFP has several scientific research applications:

Mechanism of Action

The mechanism of action of ALD-PEG4-OPFP involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, while the formylphenylformamido moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ALD-PEG4-OPFP is unique due to its combination of the pentafluorophenyl group and the formylphenylformamido moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F5NO8/c26-19-20(27)22(29)24(23(30)21(19)28)39-18(33)5-7-35-9-11-37-13-14-38-12-10-36-8-6-31-25(34)17-3-1-16(15-32)2-4-17/h1-4,15H,5-14H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPGMASABKYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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